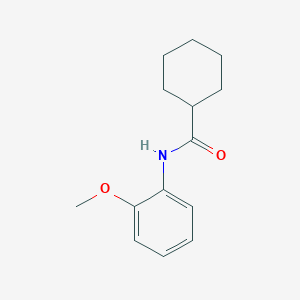

![molecular formula C16H22N4 B5602219 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

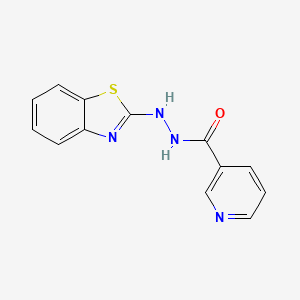

"1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone" is a chemical compound that belongs to a class of organic compounds known as hydrazones. These are characterized by the presence of a hydrazone group (-NH-N=CH-). Hydrazone compounds are known for their varied chemical and physical properties and are often studied in organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to this hydrazone involves several steps, including reduction, debenzylation, and cyclization reactions. For instance, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involves reduction with lithium aluminum hydride (LiAlH4) and subsequent debenzylation, leading to cyclization to form related diazatricyclo compounds (Nikitskaya & Yakhontov, 1970).

Molecular Structure Analysis

Hydrazones like 1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone often exhibit interesting structural features, including the formation of hydrogen bonds and aromatic ring stacking interactions. These interactions can lead to the assembly of molecules into complex networks (Xiao et al., 2000).

Applications De Recherche Scientifique

Synthesis of New Derivatives

Research has explored the synthesis of new indeno and pyridazine derivatives through the coupling and cyclization of hydrazones, demonstrating the potential for creating novel compounds with varied chemical structures. These synthetic pathways involve interactions with diazonium chlorides and malononitrile, leading to a diverse range of chemical derivatives with potential applications in medicinal chemistry and materials science (Hassaneen, Abunada, & Hassaneen, 2010).

Methodological Innovations

Innovative methodologies for synthesizing 1,3,4-oxadiazoles from acyl hydrazone using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene showcase the development of efficient and convenient synthesis techniques. This highlights the importance of hydrazone compounds in facilitating simple, high-yield chemical reactions under mild conditions (Pardeshi, Patil, & Bobade, 2010).

Surface Modification Techniques

The application of hydrazone-protected benzenediazonium salts for surface modification demonstrates the utility of these compounds in materials science. By introducing covalently attached layers onto surfaces, this research provides a basis for further functionalization, potentially impacting sensor technology, bio-interface engineering, and nanofabrication processes (Malmos et al., 2009).

Structural and Computational Analysis

Hydrazone derivatives have been the subject of structural characterization and computational analysis, offering insights into their molecular properties, intermolecular interactions, and potential for forming stable compounds with unique features. Such research underscores the relevance of hydrazones in drug design, materials science, and theoretical chemistry (Albayati et al., 2020).

Novel Cycloaddition Reactions

The exploration of hydrazones as substrates in cycloaddition reactions to construct isoxazolidines highlights their role in synthetic organic chemistry, offering a pathway to synthesize complex structures from simpler precursors. This research illustrates the potential of hydrazones in creating bioactive molecules and advancing synthetic methodologies (Zhai et al., 2021).

Propriétés

IUPAC Name |

(E)-(1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c17-18-15-14-9-19-6-7-20(10-14)12-16(15,11-19)8-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGOEPWXHETFZ-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3CN1CC(C2)(C3=NN)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC\3CN1CC(C2)(/C3=N/N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)

![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)

![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)